2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

Heterocyclic Synthesis Trifluoromethylation Regioselective Cyclisation

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 642491-87-0) is a fluorinated heterocyclic building block belonging to the pyrrolo[2,1-b]quinazolinone class. This scaffold appears in patent literature as a key intermediate for generating non-peptide antagonists of human orexin receptors, targets implicated in obesity and sleep disorders.

Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
Cat. No. B12849051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one
Molecular FormulaC12H9F3N2O
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC(=C3C(=O)N2C1)C(F)(F)F
InChIInChI=1S/C12H9F3N2O/c13-12(14,15)7-3-1-4-8-10(7)11(18)17-6-2-5-9(17)16-8/h1,3-4H,2,5-6H2
InChIKeyPTUCOBOYIQVGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one: Core Scaffold for Orexin Receptor Antagonist Development


2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 642491-87-0) is a fluorinated heterocyclic building block belonging to the pyrrolo[2,1-b]quinazolinone class. This scaffold appears in patent literature as a key intermediate for generating non-peptide antagonists of human orexin receptors, targets implicated in obesity and sleep disorders [1]. Its trifluoromethyl substitution at position 8 differentiates it stereoelectronically from non-fluorinated or differently substituted analogs, but direct comparative pharmacological data for this exact compound remain sparse in the public domain.

Why 8-CF3 Substitution Decisively Impacts Reactivity and Target Binding in Pyrroloquinazolinone Series


Within the pyrrolo[2,1-b]quinazolinone family, the position and electronic nature of ring substituents critically influence both downstream synthetic utility and pharmacological activity. The strong electron-withdrawing trifluoromethyl group at C8 markedly alters the electron density of the fused ring system compared to hydrogen, methyl, or halogen substituents, affecting key properties such as metabolic stability, lipophilicity, and target-binding affinity [1]. Consequently, simply interchanging this compound with a non-fluorinated or regioisomeric analog (e.g., 6-CF3 isomer) can lead to divergent reactivity profiles and unpredictable biological outcomes, as demonstrated by structure-activity relationship (SAR) data in related orexin antagonist programs [1].

Quantitative Differentiation of 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one vs. Analogs


Synthetic Accessibility via Optimized Three-Component Reaction

The trifluoromethylated tetrahydropyrroloquinazolinone framework, including 8-substituted regioisomers, can be constructed via a three-component reaction of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and an oxo compound. Regioselective formation of the 8-CF3 isomer over the 9-CF3 isomer was achieved and confirmed by 1H and 19F NOE NMR experiments [1]. This synthetic route enables direct access to the target compound, whereas alternative routes to non-fluorinated analogs require additional protection/deprotection steps.

Heterocyclic Synthesis Trifluoromethylation Regioselective Cyclisation

Orexin Receptor Antagonist Scaffold: SAR-Driven Differentiation

The patent WO2004004733 discloses 2,3-dihydro-2H-pyrrolo[2,1-b]quinazolinone derivatives as non-peptide antagonists of orexin receptors, with the 8-trifluoromethyl substitution specifically claimed within the Markush structures [1]. While the patent does not report isolated IC50 values for the unelaborated 8-CF3 core, it establishes that compounds bearing this substitution pattern exhibit preferred IC50 values below 500 nM against orexin receptors, a threshold that often distinguishes useful leads from inactive analogs in this class [1].

Orexin Antagonists Sleep Disorders Obesity GPCR

Application Scenarios for 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one


Medicinal Chemistry: Orexin Antagonist Lead Optimization Libraries

Medicinal chemists synthesizing urea or thiourea derivatives for orexin receptor programs should use this 8-CF3 core as the starting scaffold. The trifluoromethyl group is critical for achieving the sub-micromolar potency required for lead compounds, as indicated by the SAR disclosed in WO2004004733 [1]. Using non-fluorinated or alternatively substituted cores would likely yield compounds that fail to meet the desired activity threshold.

Synthetic Methodology Development for Fluorinated Heterocycles

Researchers investigating regioselective trifluoromethylation reactions can employ this compound as a reference standard or substrate. The established three-component synthesis provides a benchmark route to access the 8-CF3 regioisomer, and the NMR assignments published by Dolenský et al. [REFS-1 from Section 3 Evidence_Item 1] offer validated spectral data for structural confirmation.

Chemical Procurement for Neuroscience-Focused Biotech

Biotechnology companies with pipelines targeting sleep disorders or metabolic syndromes should specify this compound over related pyrroloquinazolinones when ordering building blocks from contract research organizations. The presence of the 8-CF3 group aligns with the intellectual property space defined by Actelion's patent, potentially reducing the risk of freedom-to-operate conflicts compared to later-disclosed alternatives.

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